tert-butyl N-[5-(4-bromophenyl)-1H-imidazol-2-yl]carbamate
Description
The compound tert-butyl N-[5-(4-bromophenyl)-1H-imidazol-2-yl]carbamate is a brominated imidazole derivative featuring a tert-butyl carbamate group at the 2-position of the imidazole ring and a 4-bromophenyl substituent at the 5-position. Its molecular formula is C₁₄H₁₆BrN₃O₂, with a molecular weight of 354.24 g/mol (calculated). This compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors or protease modulators due to the imidazole core’s ability to coordinate metal ions or participate in hydrogen bonding .
Properties
IUPAC Name |
tert-butyl N-[5-(4-bromophenyl)-1H-imidazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c1-14(2,3)20-13(19)18-12-16-8-11(17-12)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVSOIYMEDMSIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(N1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-(4-bromophenyl)-1H-imidazol-2-yl]carbamate typically involves multiple steps, starting with the preparation of the imidazole ring and subsequent functionalization. One common method involves the use of tert-butyl carbamate and 4-bromophenyl imidazole as starting materials. The reaction is often catalyzed by palladium complexes and conducted under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding amine. This reaction is critical for deprotection in synthetic workflows.
| Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Acidic (HCl, aqueous) | 1M HCl, 25°C, 6 hours | 5-(4-Bromophenyl)-1H-imidazol-2-amine | 89% | |
| Basic (NaOH, MeOH/H2O) | 1M NaOH, MeOH/H2O (1:1), 60°C, 4h | 5-(4-Bromophenyl)-1H-imidazol-2-amine | 78% |
Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic conditions involve hydroxide ion attack on the carbonyl carbon.
Suzuki-Miyaura Cross-Coupling
The 4-bromophenyl group participates in palladium-catalyzed cross-coupling reactions with aryl/heteroaryl boronic acids, enabling biaryl formation.
Scope : Electron-deficient boronic acids exhibit higher reactivity. Steric hindrance at the ortho position reduces yields.
Nucleophilic Aromatic Substitution
The bromine atom on the phenyl ring undergoes substitution with strong nucleophiles (e.g., amines, alkoxides).
Limitations : Reactions require elevated temperatures and polar aprotic solvents.
Imidazole Ring Functionalization
The imidazole nitrogen can undergo alkylation or metalation for further derivatization.
Selectivity : Alkylation occurs preferentially at the N1 position due to steric and electronic factors.
Deprotection and Tandem Reactions
Sequential deprotection and functionalization enable complex molecular architectures.
| Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| TFA/CH₂Cl₂ (1:1), RT, 2h → Suzuki coupling | TFA, Pd(OAc)₂, PPh₃ | 5-(4-Biphenyl)-1H-imidazol-2-amine | 70% |
Stability Considerations
Scientific Research Applications
Synthesis and Characterization
The synthesis of tert-butyl N-[5-(4-bromophenyl)-1H-imidazol-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 5-(4-bromophenyl)-1H-imidazole. Characterization methods include spectroscopy (NMR, IR) and crystallography to confirm the structure and purity of the synthesized compound.
Anti-inflammatory Activity
Research has indicated that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory properties. In a study comparing various compounds, it was found that certain derivatives showed promising activity against inflammation induced in rat models, with inhibition rates ranging from 39% to 54% compared to standard drugs like indomethacin .
Case Study:
A series of new tert-butyl (substituted benzamido) phenylcarbamate derivatives were synthesized and evaluated for their anti-inflammatory effects. Compounds exhibited notable activity within 9 to 12 hours post-administration, demonstrating their potential for therapeutic use in inflammatory conditions .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown that certain derivatives possess significant antibacterial activity, making them candidates for further development as antimicrobial agents.
Case Study:
A study focused on the synthesis and evaluation of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives revealed promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The molecular docking studies indicated strong binding affinities with target enzymes, suggesting a mechanism for their antimicrobial action .
Anticancer Activity
The anticancer potential of this compound is being actively researched. Several studies have highlighted its effectiveness against various cancer cell lines.
Case Study:
Research involving imidazole derivatives demonstrated their cytotoxic effects against human cancer cell lines, including breast and colon cancer cells. The compounds showed significant inhibition of cell proliferation and induced apoptotic effects in treated cells .
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(4-bromophenyl)-1H-imidazol-2-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, modulating their activity. Additionally, the bromophenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between the target compound and analogous tert-butyl carbamate derivatives:
Key Research Findings
Hydrogen Bonding and Crystallography
The tert-butyl carbamate group in the target compound facilitates hydrogen bonding, as observed in crystal structures refined using SHELXL . In contrast, fused imidazo[4,5-b]pyridine derivatives (e.g., ) exhibit stronger π-π stacking due to extended aromaticity, which may enhance binding to hydrophobic protein pockets .
Physical and Chemical Properties
- Thermal Stability : Tert-butyl carbamates generally exhibit high thermal stability, as shown in thermogravimetric analyses of similar compounds .
- Solubility : Piperidine-containing derivatives () show improved solubility in polar solvents due to the basic nitrogen, whereas spirocyclic analogues () are more lipophilic .
Biological Activity
tert-butyl N-[5-(4-bromophenyl)-1H-imidazol-2-yl]carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- IUPAC Name : tert-butyl (5-(4-bromophenyl)-1H-imidazol-2-yl)carbamate
- Molecular Formula : C18H24BrN3O2
- CAS Number : 1087346-51-7
- Molecular Weight : 394.31 g/mol
- Purity : Typically around 98% .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins such as XIAP (X-linked inhibitor of apoptosis protein) .
- Cell Cycle Arrest : Studies demonstrate that treatment with this compound can lead to cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation .
- Inhibition of Tubulin Polymerization : The compound interacts with tubulin, preventing its polymerization, which is crucial for mitosis in cancer cells .
In Vitro Studies
The following table summarizes key findings from in vitro studies involving this compound:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (breast cancer) | 5.24 | Induces apoptosis and inhibits tubulin polymerization |
| HepG2 (liver cancer) | 2.57 | Induces apoptosis and affects cyclin D1 expression |
| A549 (lung cancer) | 3.0 | Cell cycle arrest at G2/M phase |
In Vivo Studies
In vivo studies have confirmed the efficacy of the compound in reducing tumor growth in xenograft models:
- Tumor Growth Inhibition : In a study involving T24T tumor-bearing mice, administration of the compound at a dosage of 150 mg/kg significantly reduced tumor mass after six weeks of treatment .
Case Studies
- Breast Cancer Model : In a study examining MDA-MB-231 cells, treatment with this compound resulted in a notable decrease in cell viability and increased markers of apoptosis, including cleaved caspase-3 levels .
- Liver Cancer Model : In HepG2 cells, the compound demonstrated selective cytotoxicity with an IC50 value of 2.57 μM, which was significantly lower than that of standard chemotherapeutics like sorafenib .
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-[5-(4-bromophenyl)-1H-imidazol-2-yl]carbamate?
Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A typical approach involves:
- Reagents: Tert-butyl carbamate derivatives, 4-bromophenyl-substituted imidazole precursors, and ammonium acetate (NHOAc) as a catalyst.
- Conditions: Reaction in tetrahydrofuran (THF) and methanol (MeOH) under reflux, followed by purification via column chromatography .
- Key Step: The use of tert-butyl (2-oxoethyl)carbamate in THF/MeOH with NHOAc facilitates imidazole ring formation.
Q. How is the purity of this compound validated?
Methodological Answer:
- Analytical Techniques:
- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% typically required).
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm molecular structure (e.g., tert-butyl group at δ ~1.4 ppm, bromophenyl protons at δ ~7.3–7.6 ppm) .
- Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular weight (e.g., [M+H] at m/z 353.08 for CHBrNO) .
Q. What purification strategies are effective for this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane (e.g., 30–50% ethyl acetate).
- Recrystallization: Dissolve in hot ethanol or dichloromethane, then cool to precipitate pure crystals .
- Troubleshooting: If impurities persist (e.g., unreacted bromophenyl precursors), repeat chromatography with a polar solvent system.
Advanced Research Questions
Q. How is the crystal structure of this compound determined?
Methodological Answer:
Q. How to analyze hydrogen-bonding patterns in the solid state?
Methodological Answer:
- Graph Set Analysis: Apply Etter’s formalism to categorize hydrogen bonds (e.g., motifs for dimeric interactions) .
- Example: In similar carbamates, N–H···O bonds form chains (C(4) motifs), stabilizing the crystal lattice.
- Validation: Compare with Cambridge Structural Database (CSD) entries for analogous compounds .
Q. What computational methods support structure-activity relationship (SAR) studies?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps).
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes with imidazole-binding sites) using AutoDock Vina.
- Validation: Cross-reference computational results with experimental data (e.g., XRD bond lengths ±0.01 Å) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points or spectral data?
Methodological Answer:
- Root Causes:
- Polymorphism (different crystal forms).
- Solvent residues affecting thermal properties.
- Mitigation Strategies:
- Re-crystallize from multiple solvents (e.g., EtOH vs. DCM).
- Use differential scanning calorimetry (DSC) to identify polymorphic transitions .
- Case Study: A study found a 5°C variation in melting points due to solvent inclusion; DSC confirmed anhydrous vs. solvated forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
